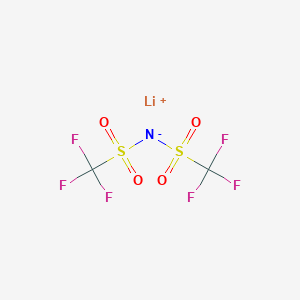
lithium;bis(trifluoromethylsulfonyl)azanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of lithium bis(trifluoromethylsulfonyl)azanide typically involves the reaction of trifluoromethane gas with a nonpolar solvent solution of alkyl lithium under nitrogen protection and low temperature conditions. The resulting trifluoromethyl lithium is then reacted with bis(fluorosulfonyl)imide lithium solution to form the desired product . This method simplifies the process and improves product purity, making it suitable for large-scale industrial production.
Industrial Production Methods
In industrial settings, the production of lithium bis(trifluoromethylsulfonyl)azanide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is typically obtained as a white solid, which is then vacuum dried to remove any residual solvents .
Chemical Reactions Analysis
Types of Reactions
Lithium bis(trifluoromethylsulfonyl)azanide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in anion metathesis reactions to form chiral imidazolium salts.
Coordination Reactions: The compound acts as a weakly coordinating anion, making it useful in the preparation of rare-earth Lewis acid catalysts.
Common Reagents and Conditions
Common reagents used in reactions with lithium bis(trifluoromethylsulfonyl)azanide include trifluoromethyl lithium and bis(fluorosulfonyl)imide lithium solution. Reactions are typically carried out under inert atmosphere conditions to prevent moisture and oxygen from affecting the reaction .
Major Products
Major products formed from reactions involving lithium bis(trifluoromethylsulfonyl)azanide include chiral imidazolium salts and rare-earth Lewis acid catalysts .
Scientific Research Applications
Lithium bis(trifluoromethylsulfonyl)azanide has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which lithium bis(trifluoromethylsulfonyl)azanide exerts its effects involves its role as a lithium-ion source in electrolytes. The compound enhances the ionic conductivity of the electrolyte, facilitating the efficient transport of lithium ions. This is essential for the performance of lithium-ion batteries and other electrochemical devices .
Comparison with Similar Compounds
Similar Compounds
Lithium hexafluorophosphate: Commonly used in lithium-ion batteries but less stable compared to lithium bis(trifluoromethylsulfonyl)azanide.
Lithium bis(fluorosulfonyl)imide: Another lithium salt with similar applications but different electrochemical properties.
Lithium bis(perfluoroethylsulfonyl)imide: Used in similar applications but with different solubility and stability characteristics.
Uniqueness
Lithium bis(trifluoromethylsulfonyl)azanide is unique due to its high solubility in water, excellent electrochemical stability, and ability to act as a weakly coordinating anion. These properties make it a preferred choice for use in lithium-ion batteries and other advanced electrochemical applications .
Properties
IUPAC Name |
lithium;bis(trifluoromethylsulfonyl)azanide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2F6NO4S2.Li/c3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSZMZKBZAYQGRS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2F6LiNO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














